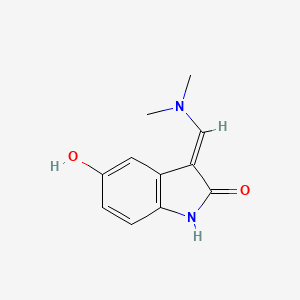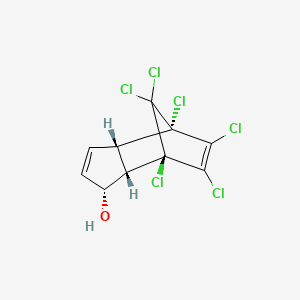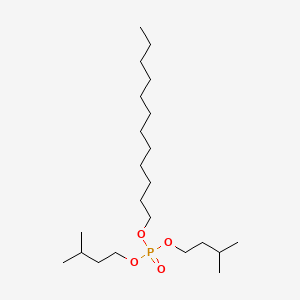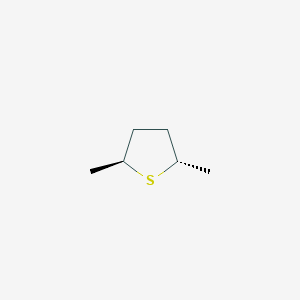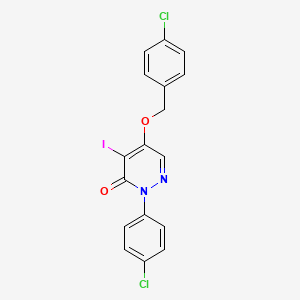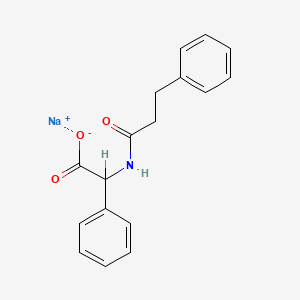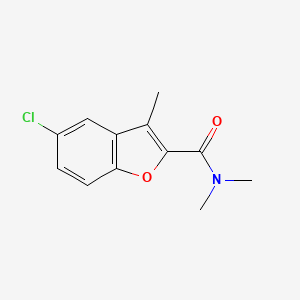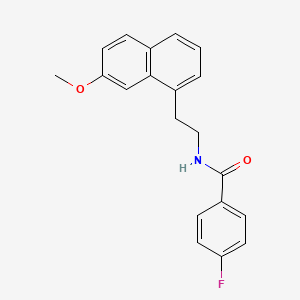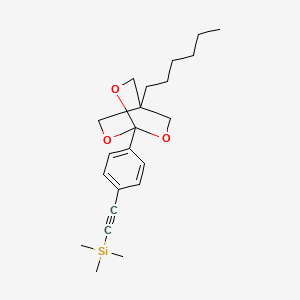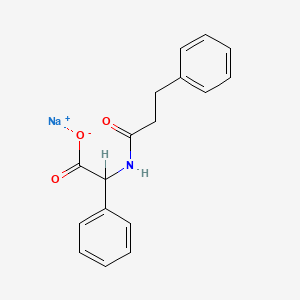
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is a chemical compound with the molecular formula C17H16NO3Na and a molecular weight of 305.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt typically involves the amidation of carboxylic acid with D-phenylglycine. One common method includes the use of D-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid as key raw materials . The reaction conditions often involve enzymatic catalytic condensation, which is highly selective and avoids complex reactions and purification problems associated with chemical methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis to ensure high yield and purity. The process typically includes the use of commercially available raw materials and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Phenylglycine: A related compound used in the synthesis of various pharmaceuticals.
D-4-Hydroxyphenylglycine: Another similar compound with applications in medicine and biochemistry.
Uniqueness
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance .
Propriétés
Numéro CAS |
65277-75-0 |
|---|---|
Formule moléculaire |
C17H16NNaO3 |
Poids moléculaire |
305.30 g/mol |
Nom IUPAC |
sodium;2-phenyl-2-(3-phenylpropanoylamino)acetate |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(12-11-13-7-3-1-4-8-13)18-16(17(20)21)14-9-5-2-6-10-14;/h1-10,16H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 |
Clé InChI |
IANNTPLPKWWKCH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


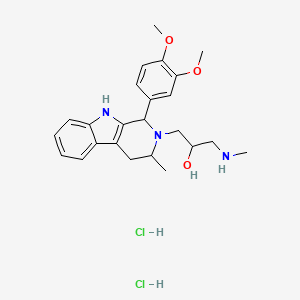
![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
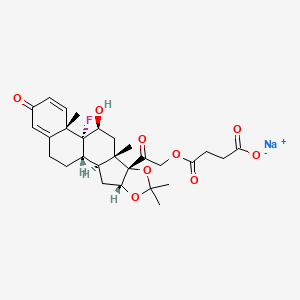
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
